Benzamide, N-hexyl-2-methyl-
Description
Benzamide, N-hexyl-2-methyl- (CAS 58278-06-1) is a substituted benzamide derivative featuring a hexyl chain at the amide nitrogen and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₁₄H₂₁NO (molecular weight: 219.32 g/mol). The hexyl chain and methyl substituent likely influence its physicochemical properties (e.g., lipophilicity) and target interactions.
Properties
CAS No. |
58278-06-1 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-hexyl-2-methylbenzamide |
InChI |
InChI=1S/C14H21NO/c1-3-4-5-8-11-15-14(16)13-10-7-6-9-12(13)2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,15,16) |
InChI Key |
WQMHAGWLXHVQEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-hexyl-2-methyl- typically involves the reaction of 2-methylbenzoic acid with hexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of Benzamide, N-hexyl-2-methyl- can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Key Reaction Conditions
Amidation
The synthesis involves the condensation of a carboxylic acid with hexylamine. For 2-methyl-substituted derivatives, steric hindrance at the ortho position may require optimized reaction conditions to achieve high yields.
Cross-Coupling
Iron-catalyzed reactions enable selective substitution at the benzene ring. For example, 4-chloro-N,N-dimethylbenzamide reacts with hexyl Grignard reagents to yield 4-hexyl-N,N-dimethylbenzamide with >95% yield .
Functional Group Reactivity
-
Amide Group : Stable under most conditions but can undergo hydrolysis under acidic/basic environments.
-
Alkyl Substituents : Hexyl and methyl groups enhance lipophilicity, influencing solubility and reactivity.
-
Substitution Patterns : The 2-methyl group may direct incoming substituents to specific positions due to steric effects.
Research Findings
-
Synthesis Efficiency : Amidation yields for analogous compounds range from 18% to 84%, depending on reaction conditions and steric effects .
-
Cross-Coupling Selectivity : Iron-catalyzed methods achieve high yields (up to 98%) with minimal byproducts .
-
Structural Impact : Alkyl chain length and substitution position significantly affect biological activity, as observed in anticancer studies of N-alkyl-benzamides .
Spectroscopic Characterization
For derivatives like 4-hexyl-N,N-dimethylbenzamide, NMR data confirms structural integrity:
Scientific Research Applications
Benzamide, N-hexyl-2-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, N-hexyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares N-hexyl-2-methyl-benzamide with structurally related benzamides:
Key Observations:
- Substituent Position : The 2-methyl group on the benzene ring may sterically hinder interactions with target proteins compared to para-substituted analogs.
nAChR Modulation
- Lead Compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide): Inhibits hα4β2 nAChR with IC₅₀ = 6.0 µM and ~5-fold selectivity over hα3β4 .
HDAC Inhibition
- Benzamide HDAC Inhibitors : Exhibit slow, tight-binding inhibition (IC₅₀ ~µM range) for HDAC1/2/3, unlike hydroxamates like SAHA (IC₅₀ ~nM) .
- Structural Influence : The hexyl chain in N-hexyl-2-methyl-benzamide may enhance cell permeability but could reduce binding affinity compared to smaller alkyl groups.
Antimicrobial Activity
- Benzamide Analogs : MIC values against Bacillus subtilis range from 0.04–5.24 µM, depending on substituents .
Data Tables
Table 1: Antimicrobial Activity of Benzamide Analogs (Selected Data)
| Microorganism | MIC (µM) for Lead Compound 1 | MIC (µM) for 2-Ethylhexyl Analog | Reference |
|---|---|---|---|
| Bacillus subtilis 168 | 2.81 | 0.04 | |
| Staphylococcus aureus | 5.18 | 2.41 |
Table 2: HDAC Inhibition Kinetics
| Inhibitor Type | HDAC1 IC₅₀ | Binding Kinetics | Reference |
|---|---|---|---|
| Benzamide (e.g., N-hexyl) | ~10 µM | Slow, tight-binding | |
| SAHA (hydroxamate) | ~10 nM | Fast, non-competitive |
Biological Activity
Benzamide, N-hexyl-2-methyl- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its effects on various cellular targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Benzamide, N-hexyl-2-methyl- is characterized by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 205.3 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
Benzamides are a class of compounds known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and anti-cancer properties. The specific biological activities of Benzamide, N-hexyl-2-methyl- have been explored in various studies.
1. Anticancer Activity
Recent studies have indicated that certain benzamide derivatives exhibit significant anticancer activities. For instance, a study focused on the synthesis of new benzamide derivatives highlighted their potential as inhibitors of cancer cell proliferation. The compound was tested against several cancer cell lines, including:
The results showed that Benzamide, N-hexyl-2-methyl- exhibited moderate cytotoxicity against these cell lines.
2. Enzyme Inhibition
Benzamide derivatives are also being investigated for their ability to inhibit key enzymes involved in disease processes. For example:
- Acetylcholinesterase (AChE) : A study reported that certain benzamide derivatives demonstrated inhibitory effects on AChE, an enzyme associated with neurodegenerative diseases like Alzheimer's. The most potent inhibitor from the series had an IC value of 1.57 µM .
3. Antiviral Activity
Additionally, benzamide derivatives have shown promise as antiviral agents. A study on benzamide analogs indicated their ability to reduce cytoplasmic Hepatitis B virus (HBV) DNA levels significantly. The mechanism involved binding to the HBV core protein and inhibiting nucleocapsid assembly .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, Benzamide, N-hexyl-2-methyl- was administered to various cancer cell lines to assess its efficacy:
- Method : MTT assay was used to determine cell viability.
- Findings : The compound demonstrated a dose-dependent reduction in cell viability across multiple cancer types.
Case Study 2: Neuroprotective Effects
Another study evaluated the neuroprotective effects of benzamide derivatives in animal models of Alzheimer's disease:
- Method : Behavioral tests and biochemical assays were conducted post-treatment.
- Results : Treated animals showed improved cognitive function and reduced AChE activity compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
